
3-Bromo-5-(pentafluorosulfur)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(pentafluorosulfur)benzyl bromide is an organobromine compound that features a benzyl bromide moiety substituted with a bromine atom and a pentafluorosulfur group. This compound is known for its high reactivity and is used in various chemical synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 5-(pentafluorosulfur)benzyl bromide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfonyl derivatives are formed.
Reduction: The major product is the corresponding benzyl compound without the bromine atoms.
Scientific Research Applications
3-Bromo-5-(pentafluorosulfur)benzyl bromide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzyl bromide involves its high reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzyl bromide
- 3-Bromo-5-(pentafluorothio)benzyl bromide
- 3-Fluoro-5-(pentafluorosulfur)benzyl bromide
Uniqueness
3-Bromo-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of both bromine and pentafluorosulfur groups on the benzyl ring. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry. The pentafluorosulfur group, in particular, enhances the electron-withdrawing properties, which can influence the compound’s behavior in various reactions.
Properties
IUPAC Name |
[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNYAZILJJJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

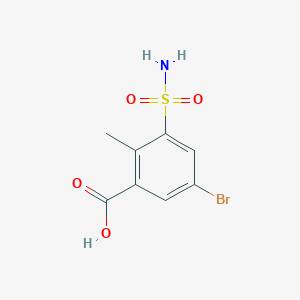


![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
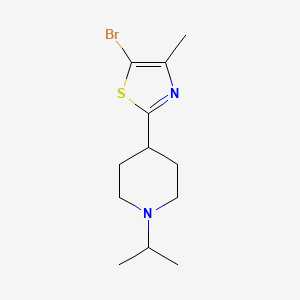
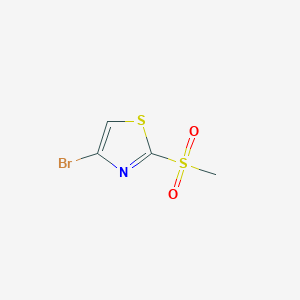
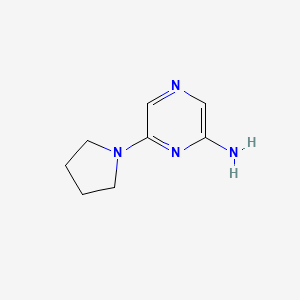
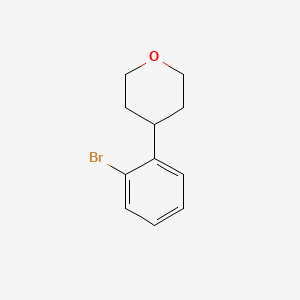
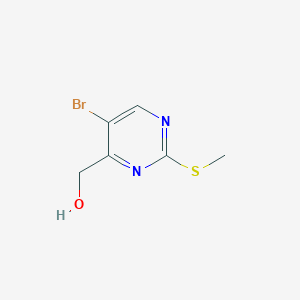

![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
